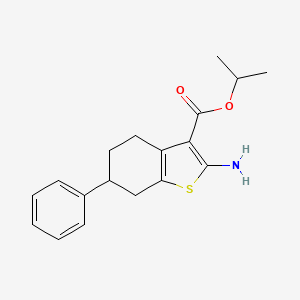

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C18H21NO2S. This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocyclic aromatic organic compound. The presence of an amino group and a phenyl ring attached to the benzothiophene structure, along with an isopropyl ester group, makes it a unique and versatile molecule in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and carbon atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the benzothiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to isolate the final product with high purity.

化学反応の分析

Types of Reactions: Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino group and the ester group.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.

科学的研究の応用

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has found applications in several scientific fields:

Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis or other reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

類似化合物との比較

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is structurally similar to other benzothiophene derivatives, such as ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

List of Similar Compounds

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This compound

生物活性

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as a benzothiophene derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO2S, with a molecular weight of 315.44 g/mol. The compound features a benzothiophene core structure, which is known for its biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that benzothiophene derivatives exhibit notable anticancer properties. In particular, studies have shown that modifications at specific positions on the benzothiophene ring can enhance anticancer activity against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa | 0.126 | Doxorubicin |

| SMMC-7721 | 0.071 | Doxorubicin |

| K562 | 0.164 | Doxorubicin |

These findings suggest that this compound may possess similar or superior activity compared to established chemotherapeutic agents .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways. For instance, it has been observed to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation. This inhibition leads to reduced lipid synthesis and improved glucose metabolism in cancer cells .

3. Other Pharmacological Activities

Beyond anticancer properties, benzothiophene derivatives have been studied for their potential anti-inflammatory and antioxidant activities. These effects are attributed to the ability of the compound to scavenge free radicals and modulate inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that the presence of electron-donating groups significantly enhances its biological activity. For example:

- Electron-donating groups (e.g., methoxy groups) at specific positions increase activity.

- Electron-withdrawing groups (e.g., halogens) tend to decrease activity.

This relationship highlights the importance of functional group positioning in optimizing the pharmacological profile of this compound .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving mice with induced tumors, administration of this compound resulted in significant tumor regression compared to control groups. The study measured tumor size reduction and overall survival rates, demonstrating promising results for further clinical exploration .

Case Study 2: Metabolic Effects

Another study investigated the metabolic effects of this compound on insulin-treated hepatocytes. Results indicated that it increased the ADP/ATP ratio and inhibited lipid synthesis through AMPK activation and mTOR suppression. These findings suggest potential applications in metabolic disorders such as obesity and diabetes .

特性

IUPAC Name |

propan-2-yl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-11(2)21-18(20)16-14-9-8-13(10-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,11,13H,8-10,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVNNRNEFSCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。